molecular formula C16H19N3O4 B4897297 N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate

N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate

Cat. No. B4897297
M. Wt: 317.34 g/mol
InChI Key: ANNDREHBZBWPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPPE is a synthetic compound that belongs to the class of phenethylamine derivatives, which are known for their psychoactive properties. However, MPPE is not used as a drug, but rather as a tool for research purposes.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate involves its interaction with the dopamine system. N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate acts as a selective agonist of presynaptic dopamine D2 receptors, which are located on the terminals of dopaminergic neurons. By activating these receptors, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate increases the release of dopamine into the synapse, which leads to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate are primarily related to its interaction with the dopamine system. N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been shown to increase dopamine release in the striatum, which leads to an increase in locomotor activity and reward-related behavior. Additionally, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in dopamine synthesis, in the substantia nigra, a region of the brain that is involved in the regulation of movement.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate in lab experiments is its selectivity for presynaptic dopamine D2 receptors. This allows researchers to specifically investigate the effects of dopamine release on behavior and physiology. Additionally, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has a relatively short half-life, which allows for precise temporal control of dopamine release. However, one limitation of using N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate is that it is a synthetic compound and may not fully replicate the effects of endogenous dopamine release.

Future Directions

There are several future directions for N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate research. One area of interest is in the investigation of the role of presynaptic dopamine D2 receptors in neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate could be used in the development of new drugs that target the dopamine system. Another direction for future research is in the investigation of the effects of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the use of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate in combination with other research tools, such as optogenetics and calcium imaging, could provide new insights into the complex mechanisms of neurotransmission.

Scientific Research Applications

N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been used in several scientific research studies to investigate its effects on the central nervous system. One of the main applications of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate is in the study of the dopamine system, which is involved in several neurological disorders such as Parkinson's disease and schizophrenia. N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been shown to selectively increase dopamine release in the striatum, a region of the brain that is involved in motor control and reward processing. This effect is mediated by the activation of presynaptic dopamine D2 receptors.

properties

IUPAC Name

N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.C2H2O4/c1-17(12-14-7-3-5-10-16-14)11-8-13-6-2-4-9-15-13;3-1(4)2(5)6/h2-7,9-10H,8,11-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNDREHBZBWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=CC=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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